molecular formula C15H10BrNO6 B6084357 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate

2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate

Cat. No. B6084357
M. Wt: 380.15 g/mol
InChI Key: NIFIIRYSZZNQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. BON is a synthetic molecule that belongs to the class of benzoates and is used in various fields, including pharmaceuticals, biotechnology, and chemical synthesis.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has been extensively studied for its various applications in scientific research. One of the major applications of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is in the field of medicinal chemistry. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is not fully understood. However, studies have shown that 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate exerts its pharmacological effects by modulating various signaling pathways in the body. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has been shown to have several biochemical and physiological effects. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has several advantages for use in laboratory experiments. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is readily available, and its synthesis is relatively simple. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has some limitations for use in laboratory experiments. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has low solubility in water, which can limit its use in aqueous systems. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is also sensitive to light and heat, which can lead to degradation over time.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate. One area of interest is the development of novel therapeutic agents based on 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate. Researchers are exploring the use of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate derivatives for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate and its derivatives. Researchers are exploring new methods for synthesizing 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate that are more efficient and environmentally friendly. Finally, researchers are exploring the use of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate in nanotechnology and materials science. 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has been shown to have unique properties that make it suitable for use in the development of new materials and devices.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is a complex process that involves several steps. The most commonly used method for synthesizing 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is the reaction of 3-hydroxy-4-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoacetic acid in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as dichloromethane or ethyl acetate, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-hydroxy-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO6/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17(21)22)13(18)7-10/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFIIRYSZZNQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate

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